Specific Scientific Field: Oncology
Methods/Experimental Procedures: Purvalanol A acts through competitive inhibition of ATP binding, targeting CDK1/cyclin B (IC₅₀ = 4 nM), CDK2/cyclin A (IC₅₀ = 70 nM), CDK2/cyclin E (IC₅₀ = 35 nM), CDK4/cyclin D1 (IC₅₀ = 850 nM), and CDK5-p35 (IC₅₀ = 75 nM).
Specific Scientific Field: Chemotherapy
Methods/Experimental Procedures: Purvalanol A was combined with taxol, leading to decreased Op18/stathmin expression and activation of caspase-3 and caspase-8.
Results/Outcomes: Co-treatment with purvalanol A and taxol improved taxol-induced apoptosis and reduced taxol doses, potentially minimizing side effects.
Purvalanol A is a selective inhibitor of cyclin-dependent kinases, particularly Cdc2, which plays a crucial role in regulating the cell cycle. Its chemical structure is characterized by the formula and it belongs to the class of organic compounds known as 6-aminopurines. At low concentrations, specifically around 2 μM, it effectively inhibits the kinase activity of Cdc2, thereby interfering with the transition from the G2 phase to mitosis. This inhibition leads to significant cellular effects, including apoptosis and loss of clonogenicity in various cancer cell lines, such as gastric cancer cells .
Purvalanol A acts as a CDK inhibitor by binding to the ATP-binding pocket of CDKs, preventing ATP from binding and subsequent CDK activation []. This disrupts the phosphorylation of key cell cycle regulatory proteins, leading to cell cycle arrest in the G1 and G2 phases. Additionally, Purvalanol A may induce endoplasmic reticulum stress-mediated apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells [].
Purvalanol A primarily functions by binding to cyclin-dependent kinases, preventing their interaction with cyclins. This action disrupts the phosphorylation processes essential for cell cycle progression. The compound's mechanism involves blocking the ATP-binding site of these kinases, which is critical for their activity. The inhibition of Cdc2 by Purvalanol A results in downstream effects on various signaling pathways associated with cell cycle regulation and apoptosis induction .
Purvalanol A exhibits significant biological activity, particularly in cancer therapy. It has been shown to induce apoptosis in several cancer cell types, including ovarian and gastric cancers. The compound enhances the efficacy of other chemotherapeutic agents, such as cisplatin, by reversing drug resistance and promoting apoptotic pathways through mechanisms involving reactive oxygen species and the Akt/mTOR signaling pathway . Additionally, Purvalanol A has been found to activate p38 MAPK signaling, which further contributes to its pro-apoptotic effects in neutrophils .
The synthesis of Purvalanol A typically involves multi-step organic reactions starting from simpler purine derivatives. One common approach includes:
Microwave-assisted synthesis techniques have also been explored to optimize reaction conditions and improve yields .
Purvalanol A is primarily researched for its potential applications in cancer therapy due to its ability to inhibit key cell cycle regulators. Its applications include:
Studies have demonstrated that Purvalanol A interacts synergistically with other drugs such as cisplatin and taxol. These interactions often lead to enhanced apoptosis rates in cancer cells compared to treatments with individual agents. For instance, co-treatment with Purvalanol A and taxol has shown increased expression inhibition of oncoprotein 18/stathmin, which is involved in microtubule dynamics during mitosis . Moreover, its ability to modulate signaling pathways like ROS/Akt/mTOR enhances its therapeutic potential against tumors resistant to standard treatments .
Several compounds exhibit similar mechanisms of action or structural characteristics as Purvalanol A. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Roscovitine | Inhibits cyclin-dependent kinases | Selective for CDK1/CDK2; used in various cancers |
Olomoucine | Inhibits cyclin-dependent kinases | Broader spectrum; less selective than Purvalanol A |
5-Fluorouracil | Antimetabolite affecting DNA synthesis | Primarily used in colorectal cancer treatment |
Palbociclib | Selective CDK4/6 inhibitor | FDA-approved for breast cancer |
Purvalanol A stands out due to its specific targeting of Cdc2 and its unique ability to enhance apoptosis through various pathways while being effective at low concentrations .
Purvalanol A is a 2,6,9-trisubstituted purine derivative with the molecular formula C₁₉H₂₅ClN₆O [1] [2] [3]. The compound possesses a molecular weight of 388.89 daltons and a monoisotopic mass of 388.177837 daltons [1] [4]. The International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol [1] [5].
The structural framework of Purvalanol A consists of a central purine ring system with three distinct substituents: a 3-chloroaniline group attached at the 6-position, an isopropyl group at the 9-position, and a chiral (2R)-3-methylbutan-1-ol chain at the 2-position [1] [2] [3]. The compound belongs to the class of 6-aminopurines, which are characterized by an amino group at position 6 of the purine ring [5].
The Chemical Abstracts Service number for Purvalanol A is 212844-53-6, and it is catalogued in the PubChem database under the identifier 456214 [1] [2] [3]. The simplified molecular-input line-entry system representation is CC(C)C@HNC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl, which demonstrates the stereochemical configuration and connectivity of the molecule [1] [2] [3].
The stereochemical configuration of Purvalanol A is defined by the (2R)-configuration at the chiral center of the 3-methylbutan-1-ol substituent [1] [4] [5]. This specific stereochemistry is critical for the biological activity of the compound, as it determines the spatial orientation of the molecule when bound to its target proteins. The (2R)-configuration ensures optimal positioning of the hydroxyl group and the branched alkyl chain for effective interactions with the binding site of cyclin-dependent kinases [6] [7].
The chiral center at position 2 of the butanol chain creates a defined three-dimensional structure that is essential for the compound's selectivity and potency. The (2R)-enantiomer has been specifically developed and characterized for its superior kinase inhibitory properties compared to its stereoisomers [8] [9]. This stereochemical preference is reflected in the synthetic approaches used to prepare Purvalanol A, which typically employ (R)-2-amino-3-methyl-1-butanol as the chiral building block [8] [10].
The three-dimensional structure of Purvalanol A has been elucidated through X-ray crystallography in complex with its target kinases. The crystal structure of Purvalanol A bound to c-Src kinase (Protein Data Bank entry 1YOM) reveals important structural features that contribute to its binding affinity and selectivity [11] [12] [13]. The compound adopts a specific conformation that allows it to occupy the adenosine triphosphate-binding site of the kinase, with the purine ring positioned in the hinge region of the active site [7] [11].
The crystal structure demonstrates that Purvalanol A establishes two critical hydrogen bonds in the hinge region: one between the nitrogen-7 of the purine core and the backbone nitrogen of methionine-344, and another between the 6-anilino group and the backbone oxygen of methionine-344 [7]. The central purine ring forms van der Waals contacts with alanine-296 and leucine-396, while the 9-isopropyl group interacts with valine-326 and establishes additional hydrophobic contacts with leucine-396 [7].
The 3-chlorophenyl ring of the compound forms lipophilic interactions within hydrophobic pocket II, specifically with leucine-276 and glycine-347. The 3-methylbutanol chain occupies the ribose pocket of the binding site and shows van der Waals contacts with valine-284 of the amino-terminal lobe [7]. These structural determinants collectively contribute to the nanomolar binding affinity of Purvalanol A for its target kinases.
Purvalanol A exhibits distinct physicochemical properties that influence its biological activity and pharmaceutical applications. The compound has a molecular weight of 388.89 daltons [1] [2] [3], which places it within the optimal range for drug-like molecules according to Lipinski's rule of five.
The solubility profile of Purvalanol A varies significantly depending on the solvent system. The compound demonstrates excellent solubility in dimethyl sulfoxide, with a maximum concentration of 100 milligrams per milliliter (equivalent to 38.89 millimolar) [3] [14] [15]. In ethanol, the solubility is considerably lower at 19.45 milligrams per milliliter (equivalent to 50 millimolar) [3] [15]. Purvalanol A is insoluble in water, which is consistent with its lipophilic nature and the presence of multiple aromatic and aliphatic substituents [15].
The predicted density of Purvalanol A is 1.33 ± 0.1 grams per cubic centimeter, and the compound has a predicted boiling point of 590.5 ± 60.0°C [16]. The predicted acid dissociation constant (pKa) is 14.51 ± 0.10, indicating that the compound is essentially non-ionizable under physiological conditions [16].
The structure-activity relationships of Purvalanol A have been extensively studied to understand the molecular determinants of its kinase inhibitory activity. The compound exhibits potent inhibition against multiple cyclin-dependent kinases, with half-maximal inhibitory concentration values ranging from 4 nanomolar for CDK1/cyclin B to 850 nanomolar for CDK4/cyclin D1 [2] [3] [16] [17].
The 3-chloroaniline substituent at position 6 of the purine ring is critical for activity, as it provides essential hydrophobic interactions within the binding pocket and contributes to selectivity between different kinase targets [6] [7]. Modifications to this substituent can significantly alter the potency and selectivity profile of the compound. The isopropyl group at position 9 provides additional hydrophobic interactions that stabilize the binding conformation [7].
The (2R)-3-methylbutan-1-ol chain at position 2 is essential for the compound's activity, as it occupies the ribose pocket of the adenosine triphosphate-binding site and provides specific contacts that enhance binding affinity [7]. The hydroxyl group of this chain can form hydrogen bonds with amino acid residues in the binding site, contributing to the overall binding energy [7].
Structure-activity relationship studies have revealed that the planar nature of the purine ring system is crucial for optimal binding [18]. The compound exhibits a planar structure that is characteristic of potent kinase inhibitors, allowing for optimal π-π stacking interactions with aromatic residues in the binding site [18].
The first step involves the alkylation of 2,6-dichloropurine at the 9-position using isopropyl halide in the presence of potassium carbonate in dimethylformamide at room temperature for 12 hours [10] [9]. This reaction typically yields 45-51% of the desired 2,6-dichloro-9-isopropyl-9H-purine intermediate [10] [9].
The second step involves nucleophilic aromatic substitution at the 6-position using 3-chloroaniline in the presence of N,N-diisopropylethylamine in n-butanol at 110°C for 12 hours [10] [9]. This reaction yields 76-85% of the 2-chloro-9-isopropyl-N-(3-chlorophenyl)-9H-purin-6-amine intermediate [10] [9].
The final step involves the introduction of the chiral (2R)-3-methylbutan-1-ol chain at the 2-position through nucleophilic substitution using (R)-2-amino-3-methyl-1-butanol in the presence of N,N-diisopropylethylamine in n-butanol at 120°C for 24-48 hours [8] [10] [9]. This step typically yields 20-50% of the final product, Purvalanol A [8] [10] [9].
The overall synthetic route provides good yields and can be scaled up for preparative purposes. The use of microwave-assisted synthesis techniques has been explored to optimize reaction conditions and improve yields . The synthetic pathway is amenable to parallel synthesis approaches, allowing for the preparation of analogs with different substituents at each position of the purine ring [9].